(5E)-3-{[(3-chloro-4-methylphenyl)amino]methyl}-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5E)-3-{[(3-CHLORO-4-METHYLPHENYL)AMINO]METHYL}-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-{[(3-CHLORO-4-METHYLPHENYL)AMINO]METHYL}-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can be achieved through several methods:
Solid-State Method: Metal oxides are mixed and heated, similar to baking a cake.
High-Pressure Method: External pressure is applied during heating, influencing the material’s formation.
Hydrothermal Method: Metal salts are heated in water inside a pressurized vessel, mimicking mineral formation in Earth’s core.
Molten Salt Method: Melted metal salts form a thick liquid that allows crystals to precipitate as it cools.
Combustion Method: Metal salts dissolved in water form a gel that ignites, rapidly producing the desired material through a quick combustion reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, with a focus on optimizing yield and purity. The choice of method depends on the desired properties of the final product and the available resources.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-{[(3-CHLORO-4-METHYLPHENYL)AMINO]METHYL}-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:
Oxidation: Conversion of the thiazolidinone core to its corresponding sulfoxide or sulfone.
Reduction: Reduction of the thiazolidinone core to a thiazolidine derivative.
Substitution: Halogenation or alkylation of the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated or alkylated aromatic compounds.
Scientific Research Applications
(5E)-3-{[(3-CHLORO-4-METHYLPHENYL)AMINO]METHYL}-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5E)-3-{[(3-CHLORO-4-METHYLPHENYL)AMINO]METHYL}-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
(5E)-3-{[(3-CHLORO-4-METHYLPHENYL)AMINO]METHYL}-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: can be compared with similar compounds such as dichloroanilines . While dichloroanilines are simpler in structure, they share some chemical properties with the compound . the presence of the thiazolidinone core and the specific substituents in (5E)-3-{[(3-CHLORO-4-METHYLPHENYL)AMINO]METHYL}-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Similar Compounds
Dichloroanilines: Compounds with an aniline ring substituted with two chlorine atoms.
Phenylallenyl Phosphine Oxides: Used in cycloaddition reactions.
Properties
Molecular Formula |
C21H21ClN2OS2 |
---|---|
Molecular Weight |
417.0 g/mol |
IUPAC Name |
(5E)-3-[(3-chloro-4-methylanilino)methyl]-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H21ClN2OS2/c1-13(2)16-7-5-15(6-8-16)10-19-20(25)24(21(26)27-19)12-23-17-9-4-14(3)18(22)11-17/h4-11,13,23H,12H2,1-3H3/b19-10+ |
InChI Key |
IBPQXGGVGCOZPK-VXLYETTFSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NCN2C(=O)/C(=C\C3=CC=C(C=C3)C(C)C)/SC2=S)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)NCN2C(=O)C(=CC3=CC=C(C=C3)C(C)C)SC2=S)Cl |
Origin of Product |
United States |
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